

# Application Notes and Protocols for Subcutaneous Administration of GPR10 Agonist 1

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Compound of Interest		
Compound Name:	GPR10 agonist 1	
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These application notes provide a comprehensive overview of **GPR10 Agonist 1**, a potent agonist for the G-protein coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR). This document details its potential application in metabolic disease research, particularly chronic obesity, and provides protocols for its subcutaneous administration and subsequent analysis.

### Introduction

GPR10 is a G-protein coupled receptor primarily expressed in the brain, with roles in energy homeostasis, stress responses, and cardiovascular regulation.[1][2][3] Its endogenous ligand is the prolactin-releasing peptide (PrRP).[1][4] **GPR10 Agonist 1** (also referred to as compound 18-S4) is a potent synthetic agonist of GPR10.[5] Studies have demonstrated its potential in reducing body weight in diet-induced obese (DIO) mouse models, suggesting its therapeutic utility in the management of chronic obesity.[5] Subcutaneous administration provides a convenient and effective route for delivering this peptide-like agonist.

## **Data Presentation**



Parameter	Condition	Value (nM)
EC50	Without FBS	7.8
EC50	With 10% FBS	80

Data sourced from

MedchemExpress.[5][6]

Dosage (s.c.)	Dosing Frequency	Duration	Primary Outcome
0.5 mg/kg	Daily	12 days	Significant decrease in body weight
5 mg/kg	Daily	12 days	Similar efficacy to the 0.5 mg/kg dose
Data sourced from			

MedchemExpress.[5]

Parameter	Value
Dose (s.c.)	1 mg/kg
Tmax (h)	0.25
Cmax (ng/mL)	185
AUC(0-2h) (ngh/mL)	168
AUC(0-inf) (ngh/mL)	175
Half-life (h)	0.7

Pharmacokinetic parameters were determined in 7-9 week old male C57 mice following a single subcutaneous injection. Data sourced from MedchemExpress.

# **GPR10** Signaling Pathway

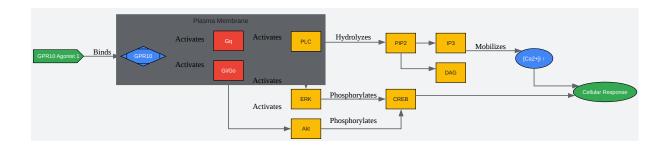




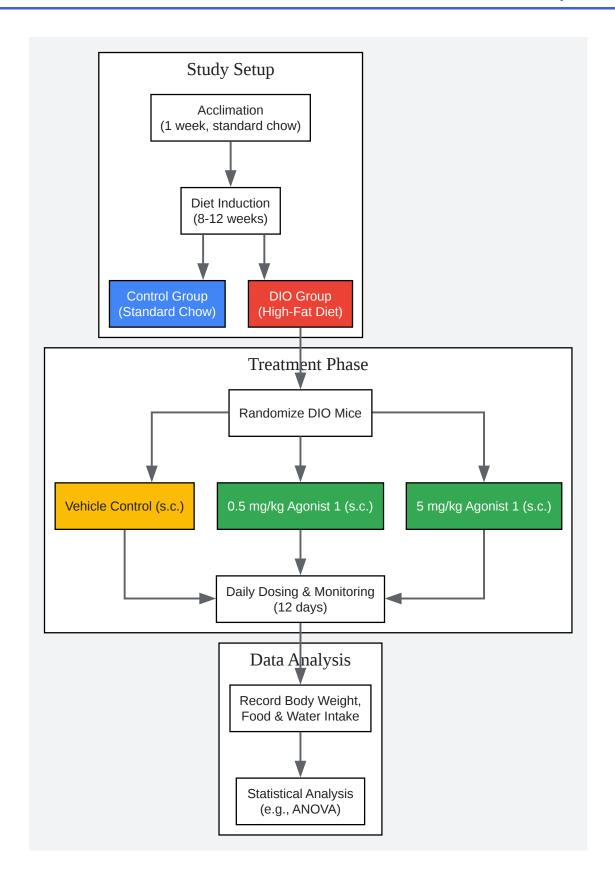


Activation of GPR10 by an agonist such as **GPR10 Agonist 1** initiates a cascade of intracellular signaling events. The receptor is known to couple to multiple G-protein subtypes, primarily Gq and Gi/Go.[7] Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores.[7][8] Coupling to Gi/Go proteins can inhibit adenylyl cyclase and modulate ion channels, as well as activate the MAPK/ERK and PI3K/Akt signaling pathways.[7][9] The activation of ERK and Akt can be blocked by pertussis toxin (PTX), indicating the involvement of Gi/Go proteins.[7] These pathways ultimately lead to the phosphorylation of transcription factors like CREB, influencing gene expression and cellular responses.[7][9]

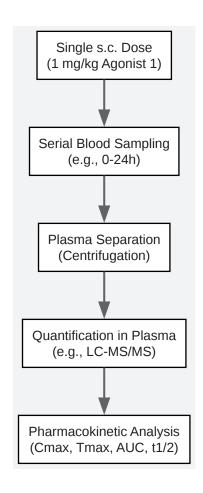












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